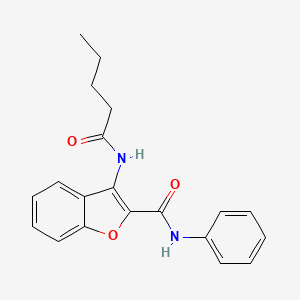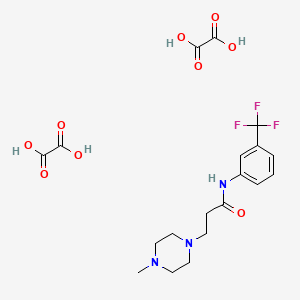
3-(4-methylpiperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide dioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((4-METHYLPIPERAZIN-1-YL)METHYL)-5-(TRIFLUOROMETHYL)ANILINE” is related . It’s available from several suppliers for scientific research .
Synthesis Analysis
A paper discusses the synthesis of a related compound, “3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine”. The compound was synthesized in 6 experimental steps and characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
Molecular Structure Analysis
The same paper also discusses the molecular structure of the synthesized compound. The compound was geometrically optimized using density functional theory (DFT). The optimized DFT molecular structure was found to be in good agreement with the X-ray diffraction value .
Physical And Chemical Properties Analysis
The related compound “3-((4-METHYLPIPERAZIN-1-YL)METHYL)-5-(TRIFLUOROMETHYL)ANILINE” has been characterized in terms of its chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight .
科学的研究の応用
Anticonvulsant Activity
Research highlights the synthesis of hybrid compounds derived from propanamides and butanamides, showcasing significant anticonvulsant activity. This development reflects the compound's potential as a foundation for creating new antiepileptic drugs (AEDs), with certain molecules demonstrating broad spectra of activity across preclinical seizure models without impairing motor coordination, thus offering a better safety profile compared to existing AEDs (Kamiński et al., 2015).
Histone Deacetylase Inhibitors
The compound's framework has been expanded upon in the synthesis and evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as novel histone deacetylase inhibitors (HDACi), highlighting its role in cancer treatment and other disorders. These compounds demonstrated remarkable stability in vivo and showed in vivo antitumor activity in preclinical models, underscoring the therapeutic potential of derivatives of the original compound (Thaler et al., 2010).
Synthesis and Characterization
The synthesis and characterization of new iron phosphatooxalates incorporating the compound's structure were conducted, resulting in organically templated iron(II) phosphatooxalates. These studies contribute to our understanding of molecular frameworks and offer insights into the design of materials with specific properties (Chang et al., 2001).
Antibacterial Activity
Derivatives of the compound were synthesized and evaluated for their antibacterial activity, particularly against resistant strains such as MRSA and VRE. This research signifies the compound's utility in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Jang et al., 2004).
Antimicrobial and Tuberculostatic Activity
Further exploration into the compound's derivatives revealed their antimicrobial activity, with specific focus on their effectiveness against tuberculosis. The discovery of molecules with tuberculostatic activity presents a promising avenue for the treatment of this infectious disease, highlighting the compound's relevance in addressing global health challenges (Foks et al., 2004).
Safety and Hazards
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O.2C2H2O4/c1-20-7-9-21(10-8-20)6-5-14(22)19-13-4-2-3-12(11-13)15(16,17)18;2*3-1(4)2(5)6/h2-4,11H,5-10H2,1H3,(H,19,22);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPSTLPACGIJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

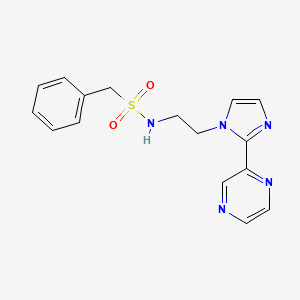
![N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721453.png)
![(4-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2721455.png)
![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2721456.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2721459.png)
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole](/img/structure/B2721460.png)

![1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione](/img/structure/B2721462.png)

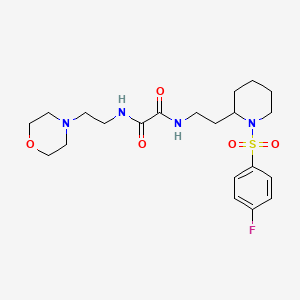
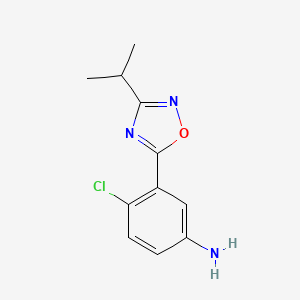

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/no-structure.png)
